

Technical Guide: 3-Butoxybenzamide Structure-Activity Relationship (SAR) & Therapeutic Potential

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Compound of Interest

Compound Name: 3-Butoxybenzamide

CAS No.: 172462-92-9

Cat. No.: B2811983

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Executive Summary

3-Butoxybenzamide (3-BBA) represents a critical optimization of the classic benzamide pharmacophore, primarily functioning as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and a modulator of stress granule assembly. While early generation inhibitors like 3-aminobenzamide (3-AB) established the baseline for PARP inhibition, the introduction of the 3-alkoxy chain in 3-BBA significantly alters physicochemical properties, enhancing lipophilicity and cell permeability.

This technical guide provides a comprehensive analysis of the 3-BBA scaffold, detailing the structural determinants of its activity, its mechanism of action regarding NAD⁺ competition, and validated protocols for its synthesis and biological evaluation.

Part 1: Chemical Identity & Pharmacophore Analysis

The efficacy of 3-BBA is rooted in its ability to mimic nicotinamide, the byproduct of the PARP-catalyzed reaction. The molecule consists of three distinct regions, each contributing to its binding affinity and pharmacokinetic profile.

The Structural Triad

- Region A: The Carboxamide Warhead (Essential)

- Function: Forms critical hydrogen bonds with the Gly863 and Ser904 residues (numbering based on human PARP-1) within the catalytic cleft.
- Constraint: Substitution on the amide nitrogen (N-methylation) typically abolishes activity, confirming the necessity of the primary amide protons for donor/acceptor interactions.
- Region B: The Aromatic Scaffold (Linker)
 - Function: The benzene ring provides the correct spacing and participates in π -stacking interactions with Tyr907.
- Region C: The 3-Alkoxy Tail (The Optimizer)
 - Function: The butoxy group at the meta position projects into a hydrophobic sub-pocket (often occupied by the adenine ribose of NAD+).
 - SAR Insight: Unlike the polar amino group in 3-AB, the butoxy group increases logP, facilitating rapid transmembrane transport and blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Comparison (3-AB vs. 3-BBA)

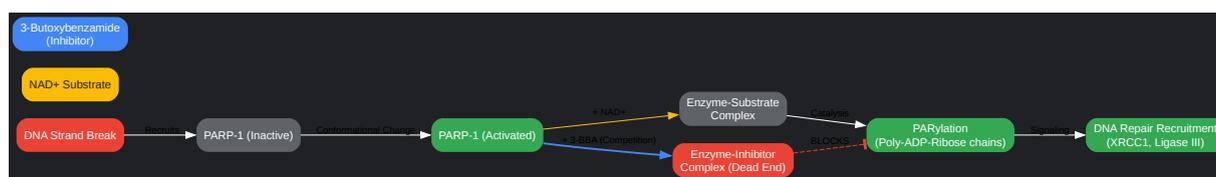
Feature	3-Aminobenzamide (3-AB)	3-Butoxybenzamide (3-BBA)	SAR Implication
Substituent	-NH ₂ (Amino)	-O-(CH ₂) ₃ -CH ₃ (Butoxy)	Lipophilicity shift
LogP (Calc)	~0.6	~2.5	3-BBA has superior membrane permeability.
H-Bonding	Donor/Acceptor	Acceptor (Ether)	Reduced polar surface area in tail.
Target Pocket	Solvent exposed/Polar	Hydrophobic pocket	Enhanced van der Waals contacts.

Part 2: Mechanism of Action (The "Why")

3-BBA acts as a competitive inhibitor of PARP enzymes with respect to the substrate NAD+. [1] By occupying the nicotinamide-binding pocket, it prevents the cleavage of NAD+ into nicotinamide and ADP-ribose, thereby halting the formation of poly(ADP-ribose) chains (PARylation) on target proteins like histones and PARP itself (automodification).

Mechanistic Pathway Diagram

Figure 1: The competitive inhibition of PARP-1 by 3-BBA prevents DNA repair signaling and NF-κB activation.



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Part 3: Structure-Activity Relationship (SAR) Deep Dive

The SAR of 3-BBA is best understood by analyzing modifications to the alkoxy chain. Studies indicate that sterics and chain length at the 3-position are critical for potency.

The "Goldilocks" Zone of Chain Length

- Methoxy (C1): Too short. Fails to displace water molecules in the hydrophobic pocket effectively.

- Butoxy (C4): Optimal. The butyl chain provides sufficient hydrophobic bulk to interact with the pocket walls without incurring significant steric penalties.
- Octyloxy (C8+): Diminishing returns. Excessive chain length leads to solubility issues and steric clash with the outer rim of the active site.

Electronic Effects

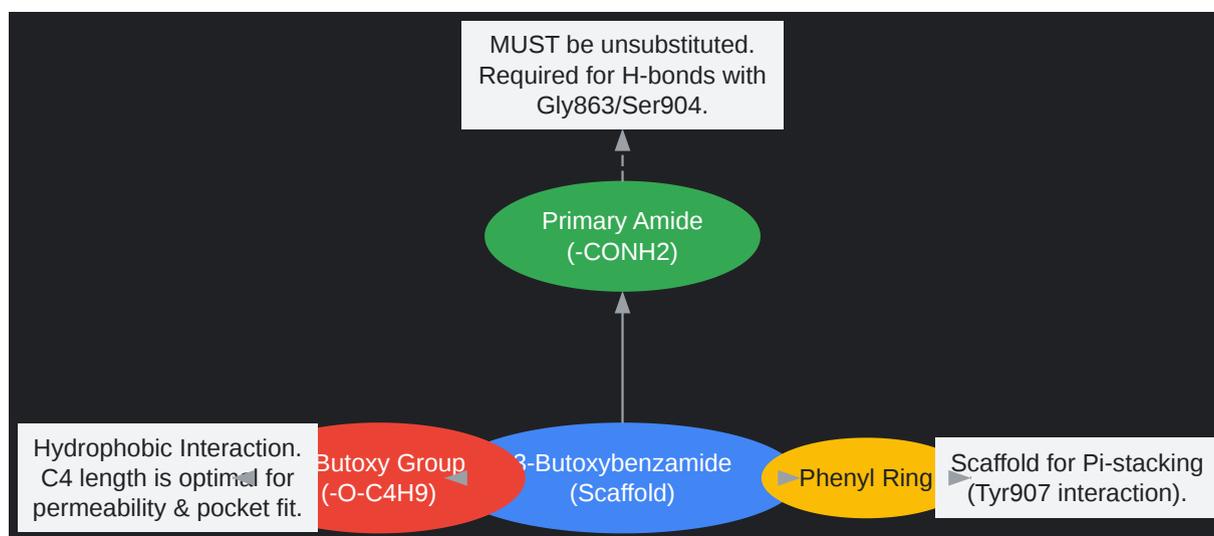
The ether linkage (-O-) is an electron-donating group (EDG) by resonance. This increases the electron density of the benzene ring compared to the unsubstituted benzamide.

- Impact: Enhanced

-stacking capability with aromatic residues (Tyr907) in the active site.

SAR Logic Diagram

Figure 2: Structural optimization map of the 3-BBA scaffold.



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Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of 3-Butoxybenzamide

Rationale: This protocol utilizes a Williamson ether synthesis followed by amidation. It is preferred over direct alkylation of 3-aminobenzamide due to higher regioselectivity and yield.

Materials:

- 3-Hydroxybenzoic acid (CAS: 99-06-9)
- 1-Bromobutane
- Potassium Carbonate ()
- Thionyl Chloride ()
- Ammonium Hydroxide ()

Step-by-Step Workflow:

- Etherification (Formation of 3-butoxybenzoic acid):
 - Dissolve 3-hydroxybenzoic acid (10 mmol) in DMF (20 mL).
 - Add (25 mmol) and stir for 15 min at room temperature.
 - Add 1-bromobutane (12 mmol) dropwise.
 - Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
 - Workup: Acidify with 1M HCl, extract with ethyl acetate, and dry over .
- Acyl Chloride Formation:

- Dissolve the crude 3-butoxybenzoic acid in dry DCM.
- Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.
- Reflux for 2 hours until gas evolution () ceases.
- Evaporate solvent to yield 3-butoxybenzoyl chloride.
- Amidation (Final Product):
 - Dissolve the acid chloride in dry THF at 0°C.
 - Add concentrated (excess) dropwise.
 - Stir for 1 hour at 0°C, then warm to room temperature.
 - Purification: Recrystallize from ethanol/water to obtain white crystals of **3-butoxybenzamide**.

Protocol B: PARP Inhibition Assay (In Vitro)

Rationale: To validate the SAR, one must measure the

against purified PARP-1 enzyme using a colorimetric or chemiluminescent readout.

- Plate Preparation: Coat 96-well plates with histones (substrate).
- Reaction Mix: Add PARP enzyme buffer containing activated DNA (to trigger PARP), NAD⁺, and varying concentrations of 3-BBA (0.1 M to 100 M).
- Incubation: Incubate at 25°C for 60 minutes.
- Detection:

- Add anti-PAR antibody (poly-ADP-ribose binding reagent).
- Add HRP-conjugated secondary antibody.
- Develop with TMB substrate and read OD at 450 nm.
- Analysis: Plot % Inhibition vs. Log[Concentration] to determine
Validated 3-BBA should show an
in the low micromolar range (typically 1-10
M depending on assay conditions).

References

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